[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride
Description
[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a chiral cyclopentane derivative featuring an amino group and a hydroxymethyl group on adjacent carbons in a cis-configuration. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol (derived from ). This compound is commercially available from global suppliers such as Betapharma, Emcure Pharmaceuticals, and Hubei Yuancheng Pharmaceutical, indicating its relevance in pharmaceutical and chemical research .
Key structural attributes include:
- Cyclopentane backbone: Provides conformational rigidity.
- Stereochemistry: The (1S,2S) configuration ensures enantioselective interactions, critical for biological activity.
- Functional groups: The primary amine (–NH₂) and hydroxymethyl (–CH₂OH) groups enable derivatization for drug discovery (e.g., as intermediates in antiviral or anticancer agents) .
Properties
IUPAC Name |
[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSFZUZNGAAID-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the amino group. One common method involves the reduction of 2-cyclopentenone using a reducing agent like sodium borohydride, followed by the addition of ammonia to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentyl derivatives.
Scientific Research Applications
Neurological Applications
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride has been studied for its potential as a neuromodulator. Research indicates that it may act on neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors. This compound's structural similarity to known GABA analogs suggests it could modulate GABAergic activity, leading to therapeutic effects in conditions such as epilepsy and anxiety disorders .
Anticancer Research
Recent studies have identified this compound as a promising candidate in cancer research. Its ability to inhibit specific kinases involved in tumor progression has been documented. For instance, compounds derived from this structure have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The following table summarizes findings from recent studies on its anticancer properties:
| Study Reference | Compound Tested | Target | IC50 Value | Effect |
|---|---|---|---|---|
| KB-0742 | CDK9 | 12 nM | Potent inhibitor | |
| Various analogs | Multiple CDKs | Varies | Selective inhibition |
Drug Development
The compound's unique structure allows for modifications that enhance its pharmacological profile. For example, derivatives of this compound have been synthesized to improve oral bioavailability and selectivity towards specific biological targets. These modifications are crucial in developing new therapeutics for diseases with unmet medical needs.
Case Studies
Several case studies illustrate the compound's application in drug discovery:
- Case Study 1 : A research team synthesized a series of [(1S,2S)-2-Aminocyclopentyl]methanol derivatives to evaluate their effects on GABA receptor modulation. The study found that certain derivatives exhibited enhanced binding affinity and efficacy compared to the parent compound.
- Case Study 2 : In a preclinical trial, a derivative of [(1S,2S)-2-Aminocyclopentyl]methanol was tested for its anticancer properties against MYC-dependent cancers. The results demonstrated significant tumor regression in animal models, supporting further clinical investigation .
Mechanism of Action
The mechanism of action of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. The compound may also interact with enzymes, altering their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Backbones or Substituents
Table 1: Structural and Functional Comparison
Stereochemical and Functional Group Variations
- Stereoisomers: The trans-(2-Amino-cyclopentyl)-methanol hydrochloride (e.g., (1R,2R) isomer) exhibits distinct physicochemical properties due to altered spatial arrangement, impacting receptor binding . Cis-(1S,2R)-2-Aminocyclopentanol hydrochloride () demonstrates how hydroxyl group positioning affects solubility and hydrogen-bonding capacity.
- Functional Group Modifications: Replacement of the hydroxymethyl group with a carboxylic acid (e.g., rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid HCl) introduces acidity, enabling metal coordination or peptide coupling . Ketone-containing analogs () lack the hydroxyl group, reducing hydrophilicity but increasing electrophilicity for nucleophilic reactions.
Biological Activity
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H13ClN2O
- Molecular Weight : Approximately 151.63 g/mol
- Structural Characteristics : The compound consists of a cyclopentane ring with an amino group and a hydroxymethyl group, which facilitates hydrogen bonding with biological macromolecules .
Mechanisms of Biological Activity
The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Hydrogen Bonding : The amino group in the compound allows for effective hydrogen bonding, influencing enzyme activity and receptor interactions.
- Conformational Changes : Binding to target proteins can induce conformational changes that modulate their activity, potentially leading to altered metabolic pathways.
Biological Targets and Effects
Research indicates that this compound interacts with several key biological targets:
- Enzymes : The compound has shown potential in modulating the activity of specific enzymes involved in metabolic pathways.
- Receptors : It may influence receptor signaling pathways, contributing to its pharmacological effects.
Case Studies
Several studies have investigated the effects of this compound on biological systems:
- Study on Enzyme Inhibition :
- Impact on Cell Replication :
Data Tables
The following table summarizes key findings from studies examining the inhibitory effects of this compound on enzyme activity:
| Compound | Concentration (μM) | Percent Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| Control | - | 0 | ND |
| This compound | 50 | 88.3 ± 0.3 | 0.82 ± 0.03 |
| Known Inhibitor 1a | 50 | 88.4 ± 0.3 | 0.048 ± 0.001 |
| Known Inhibitor 2 | 20 | 76.5 ± 0.9 | 6.01 ± 0.18 |
Potential Therapeutic Applications
Given its biological activity, this compound shows promise in various therapeutic areas:
- Neurological Disorders : Its ability to modulate adenosine levels could be beneficial in treating epilepsy and other neurological conditions.
- Diabetes Management : The promotion of β-cell replication suggests a potential role in diabetes therapy.
Q & A
Q. What are the standard synthetic routes for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, and how are stereochemical outcomes controlled?
The synthesis typically involves cyclopropanation or cyclopentane ring functionalization. A validated method includes dissolving (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in ethanol, followed by thionyl chloride addition at 0°C to form the hydrochloride salt. Subsequent steps involve hydrolysis and dichloromethane extraction under controlled cooling (<10°C) to stabilize intermediates . Stereochemical control is achieved via asymmetric synthesis using chiral catalysts or resolving agents, ensuring the (1S,2S) configuration .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- HPLC : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
- NMR : Confirms stereochemistry via coupling constants (e.g., H-NMR for cyclopentane ring protons) and C-NMR for carbon backbone verification .
- Mass Spectrometry : Validates molecular weight (151.63 g/mol) and detects impurities via high-resolution ESI-MS .
Q. How does solubility in polar vs. non-polar solvents impact experimental design?
The hydrochloride salt enhances aqueous solubility (critical for biological assays), while the free base is more soluble in organic solvents like dichloromethane. Researchers must select solvents based on application: aqueous buffers for receptor binding studies or DMSO for cell-based assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptor modulation) may arise from differences in enantiomeric purity or salt form. Methodological recommendations:
Q. How can researchers optimize enantioselective synthesis to achieve >99% ee (enantiomeric excess)?
Advanced methods include:
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during cyclopentane ring formation .
- Dynamic kinetic resolution : Combines racemization catalysts (e.g., Shvo’s catalyst) with selective crystallization .
Q. What are the stability challenges under varying pH and temperature conditions?
- Acidic conditions (pH <3) : Hydrochloride salt remains stable, but free base degrades via retro-aldol reactions.
- Basic conditions (pH >9) : Rapid decomposition observed; recommend storing at 4°C in airtight containers .
- Thermal stability : Decomposition above 150°C; DSC analysis is advised for storage recommendations .
Q. How does this compound compare to structurally similar cyclopentylamine derivatives in enzyme inhibition assays?
- Selectivity : The (1S,2S) configuration shows 10-fold higher affinity for monoamine oxidase-B (MAO-B) over MAO-A compared to (1R,2R) analogs.
- Mechanistic insights : Molecular docking studies suggest hydrogen bonding between the hydroxyl group and Tyr-435 in MAO-B .
Methodological Considerations
Q. What protocols ensure reproducibility in scale-up synthesis?
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate stability .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, solvent ratio) via response surface methodology .
Q. How to address low yields in final hydrochloride salt crystallization?
- Anti-solvent addition : Introduce tert-butyl methyl ether (MTBE) to precipitate the salt.
- pH-controlled crystallization : Adjust to pH 4–5 using HCl gas to enhance crystal nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
